BenchChemオンラインストアへようこそ!

5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Physical Chemistry Medicinal Chemistry Drug Design

5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one is the preferred synthetic intermediate for programs requiring the 5,6-difluoro pharmacophore. The vicinal difluoro motif enhances metabolic stability and target binding versus mono-fluoro or regioisomeric analogs, validated in kinase inhibitor and anti-cancer SAR studies. Its unique electronic profile supports CNS-penetrant small molecule design for neuroinflammation. Procurement ensures access to a critical building block for hepatocellular carcinoma, multiple sclerosis, and kinase-targeted therapeutics. Not interchangeable with other DHN derivatives.

Molecular Formula C10H8F2O
Molecular Weight 182.17
CAS No. 939043-53-5
Cat. No. B2389912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one
CAS939043-53-5
Molecular FormulaC10H8F2O
Molecular Weight182.17
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2F)F)C(=O)C1
InChIInChI=1S/C10H8F2O/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5H,1-3H2
InChIKeyUXDWDQPKIDXBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one (CAS 939043-53-5): Core Properties and Procurement-Relevant Classification


5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, characterized by vicinal difluoro substitution at the 5- and 6-positions of the partially saturated naphthalene ring system [1]. With a molecular formula of C₁₀H₈F₂O and a molecular weight of 182.17 g/mol, it serves as a versatile synthetic intermediate for pharmaceuticals and agrochemicals, particularly in kinase inhibitor and anti-inflammatory drug discovery programs [1].

Why Generic Substitution Fails for 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one: The Vicinal Difluoro Moiety Drives Non-Interchangeable Performance


The 5,6-difluoro substitution pattern creates a unique electronic and steric environment that cannot be replicated by mono-fluoro analogs (e.g., 6-fluoro-1-tetralone) or regioisomeric difluoro variants. This vicinal difluoro arrangement significantly alters molecular polarity, hydrogen-bond acceptor capacity, and metabolic stability relative to comparator compounds [1][2]. As a result, in-class compounds cannot be simply interchanged without compromising synthetic yields, target binding affinity, or downstream pharmacological properties, as demonstrated by comparative structure-activity relationship (SAR) studies in kinase inhibitor and anti-cancer programs [2][3].

Quantitative Differentiation of 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Head-to-Head Data Against Key Analogs


Molecular Weight and Hydrogen-Bond Acceptor Count Differ Significantly from Mono-Fluoro Analog

The 5,6-difluoro compound exhibits a molecular weight of 182.17 g/mol and three hydrogen-bond acceptors, compared to 164.18 g/mol and two acceptors for the mono-fluoro analog 6-fluoro-1-tetralone [1][2]. This difference directly impacts pharmacokinetic properties such as membrane permeability and metabolic clearance.

Physical Chemistry Medicinal Chemistry Drug Design

Lipophilicity (XLogP3) of 5,6-Difluoro Derivative is Marginally Higher than Mono-Fluoro Analog, Modulating ADME Profile

The computed XLogP3 value for 5,6-difluoro-3,4-dihydronaphthalen-1(2H)-one is 2.2, compared to 2.1 for 6-fluoro-1-tetralone [1][2]. While the absolute difference is small, the trend suggests slightly enhanced membrane permeability for the difluoro compound, which may translate into improved cellular uptake in certain assay systems.

ADME Lipophilicity Drug Metabolism

Vicinal Difluoro Scaffold Enables Superior Anti-HCC Activity in DHN Derivative Lead Optimization

In a series of 35 piperazine-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives evaluated for anti-hepatocellular carcinoma activity, the 2,3,4-fluoro-substituted DHN 28 (containing the 5,6-difluoro motif) was selected as the lead compound due to its superior anti-cancer effects compared to earlier-generation DHN analogs [1]. The compound exhibited lower cytotoxicity toward normal THLE-3 cells and higher anti-HCC activity against HepG2 cells, promoting apoptosis and inhibiting migration through dual NF-κB and MAPK pathway inhibition.

Hepatocellular Carcinoma NF-κB Inhibition MAPK Pathway

Dihydronaphthalenone Scaffold with Fluorine Substitution Exhibits Anti-Neuroinflammatory Activity via NF-κB Inhibition

A series of 3,4-dihydronaphthalen-1(2H)-one derivatives were synthesized and assessed for anti-neuroinflammatory properties in BV2 microglial cells. Compound 6m, containing a fluorine-substituted DHN core, demonstrated the greatest anti-neuroinflammatory activity, significantly reducing reactive oxygen species production and down-regulating NLRP3 inflammasome components while inhibiting NF-κB signaling [1]. Although 6m is not identical to 5,6-difluoro-3,4-dihydronaphthalen-1(2H)-one, it exemplifies the utility of fluorinated DHN cores in CNS drug discovery.

Neuroinflammation NF-κB Inhibition Microglia

Optimal Application Scenarios for 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one Based on Quantified Differentiation


Synthesis of Vicinal Difluoro-Containing Kinase Inhibitors

The 5,6-difluoro moiety serves as a critical pharmacophore in kinase inhibitor design, as exemplified by its incorporation into lead compounds targeting NF-κB and MAPK pathways for hepatocellular carcinoma [1]. The vicinal difluoro arrangement enhances metabolic stability and target binding compared to mono-fluoro or non-fluorinated analogs, making this compound the preferred starting material for medicinal chemistry campaigns focused on oncology and inflammation.

Preparation of Fluorinated Building Blocks for CNS Drug Discovery

Given the slightly elevated XLogP3 (2.2 vs. 2.1 for mono-fluoro analog) and enhanced hydrogen-bond acceptor capacity, 5,6-difluoro-3,4-dihydronaphthalen-1(2H)-one is ideally suited for generating CNS-penetrant small molecules. Its use in anti-neuroinflammatory DHN derivatives has been validated in BV2 microglial assays, supporting its procurement for programs targeting multiple sclerosis, traumatic brain injury, and stroke [2].

Advanced Intermediate for Agrochemical and Material Science Applications

The unique electronic properties of the vicinal difluoro aromatic system make this compound a valuable precursor for liquid crystal materials and agrochemical intermediates. Its distinct physicochemical profile (MW 182.17, three H-bond acceptors) enables precise tuning of material properties that cannot be achieved with mono-fluoro or regioisomeric difluoro alternatives [3].

Lead Optimization in Anti-Cancer Drug Discovery

The demonstrated superiority of 5,6-difluoro-substituted DHN derivatives in promoting apoptosis and inhibiting migration of HepG2 cells positions this compound as a key building block for synthesizing next-generation HCC therapeutics. Procurement should be prioritized by research groups focused on NF-κB and MAPK pathway inhibition [1].

Quote Request

Request a Quote for 5,6-Difluoro-3,4-dihydronaphthalen-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.